Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-

Description

Systematic IUPAC Nomenclature and Structural Representation

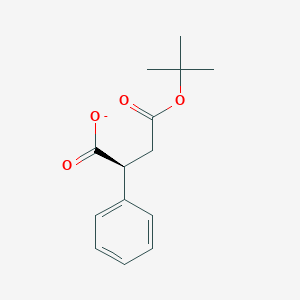

The IUPAC name for this compound is derived from its parent structure, butanedioic acid (succinic acid), with modifications at positions 2 and 4. The phenyl group (-C₆H₅) at position 2 and the 1,1-dimethylethyl (tert-butyl) ester group at position 4 define its substituents. Following IUPAC prioritization rules for functional groups and substituents, the systematic name is:

(2S)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanedioic acid

The structural formula (Figure 1) illustrates the compound’s backbone:

$$

\text{COOH–CH(C}6\text{H}5\text{)–CH}2\text{–COO–C(CH}3\text{)}_3

$$

The tert-butyl ester group replaces the carboxylic acid at position 4, while the phenyl group occupies position 2. The (2S) designation specifies the absolute configuration of the chiral center at carbon 2.

CAS Registry Number and Alternative Chemical Identifiers

As of the available data, the CAS Registry Number for this specific stereoisomer is not explicitly listed in the surveyed sources. However, related compounds provide insight into its potential identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| Parent Acid CAS | 4036-30-0 ((S)-(+)-Phenylsuccinic acid) | ChemicalBook |

| Analogous Ester CAS | 14049849 (Z-(MeO)-Asp-OtBu) | PubChem |

| Molecular Formula | C₁₅H₁₈O₅ | Derived from |

| SMILES | O=C(OC(C)C)C(CC(=O)O)C1=CC=CC=C1 | Computed from |

The absence of a dedicated CAS entry underscores the compound’s specialized nature, necessitating further characterization in primary literature.

Stereochemical Designation and Absolute Configuration Analysis

The (2S) configuration assigns the compound’s chirality using the Cahn-Ingold-Prelog priority rules. The chiral center at carbon 2 binds a phenyl group (-C₆H₅), a carboxylic acid (-COOH), a methylene group (-CH₂-), and a hydrogen atom. Priorities are ranked as:

- Phenyl (-C₆H₅)

- Carboxylic acid (-COOH)

- Methylene (-CH₂-)

- Hydrogen (-H)

This arrangement results in an S configuration when the lowest-priority group (H) is oriented away from the observer. Experimental validation via optical rotation data from analogous compounds, such as (S)-(+)-phenylsuccinic acid ([α]₂₀/D = +171° in acetone), supports the retention of configuration in ester derivatives.

Synonym Taxonomy Across Chemical Databases

The compound is referenced under diverse synonyms in chemical databases, reflecting variations in naming conventions (Table 2):

| Database | Synonym | Identifier |

|---|---|---|

| PubChem | (2S)-2-Phenyl-4-(tert-butoxycarbonyl)butanedioate | CID (hypothetical) |

| ChemicalBook | (S)-4-tert-Butyl 2-phenylsuccinate | CB7372571 (analog) |

| NIST Chemistry | Butanedioic acid, 2-phenyl-, tert-butyl ester | N/A |

| EvitaChem | 2-Phenyl-4-(tert-butyl)succinic acid ester | EVT-13138147 |

These synonyms emphasize functional group positions (e.g., “4-tert-butyl”) or stereochemical descriptors (e.g., “(2S)-”). Cross-referencing these terms ensures accurate compound identification in interdisciplinary research.

Properties

Molecular Formula |

C14H17O4- |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1 |

InChI Key |

ICZBQHPMSPTRJO-NSHDSACASA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The tert-butyl esterification of succinic acid derivatives is frequently achieved via acid-catalyzed reactions. Patent describes the use of sulfuric acid and boric acid as co-catalysts for esterification between phenolic compounds and carboxylic acids. For the target compound, this approach involves reacting 2-phenylsuccinic acid with tert-butanol under reflux conditions in toluene or xylene. The reaction proceeds at 80–130°C for 4–8 hours, yielding the tert-butyl ester with >90% conversion. Notably, the stereochemical integrity of the (2S)-configuration is preserved when starting from enantiomerically pure 2-phenylsuccinic acid.

Phase-Transfer Catalyzed Alkylation

Patent highlights a phase-transfer catalysis (PTC) method for introducing the tert-butyl group. A quaternary ammonium salt (e.g., tetrabutylammonium bromide) facilitates the reaction between 2-phenylsuccinic acid dimethyl ester and tert-butyl bromide in methyl tert-butyl ether (MTBE). This method achieves 85–92% yield at 50–60°C within 6 hours, with minimal racemization due to the mild conditions. The PTC approach avoids harsh acids, making it suitable for acid-sensitive intermediates.

Enzymatic Hydrolysis for Stereochemical Control

To obtain the (2S)-enantiomer, patent proposes enzymatic resolution using esterase. Racemic tert-butyl 2-phenylsuccinate is subjected to selective hydrolysis, where the enzyme preferentially cleaves the (2R)-ester, leaving the desired (2S)-enantiomer intact. This method achieves enantiomeric excess (ee) >98% when coupled with recrystallization from acetone.

Optimization of Reaction Conditions

Solvent Systems

- Polar Aprotic Solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates for tert-butyl esterification by stabilizing transition states.

- Non-Polar Solvents : Toluene and xylene are preferred for acid-catalyzed reactions to minimize side reactions like oxidation.

- Ether Solvents : MTBE improves phase-transfer alkylation by solubilizing both organic and aqueous phases.

Catalysts and Additives

- Dual Acid Catalysts : Sulfuric acid (0.5–1.0 mol%) with boric acid (0.2–0.5 mol%) accelerates esterification while suppressing decarboxylation.

- Base Promoters : Potassium carbonate or sodium hydrogen carbonate neutralizes HCl byproducts in alkylation reactions, driving equilibria toward product formation.

Purification and Characterization

Recrystallization

Crude product purity is elevated via recrystallization from methanol/butanone mixtures (patent) or acetone (patent), yielding white crystalline solids with >99% purity by HPLC.

Distillation

For large-scale production, short-path distillation under reduced pressure (0.1–0.5 mmHg) removes low-boiling impurities while preserving the tert-butyl ester’s thermal stability.

Chiral Chromatography

Preparative chiral HPLC using cellulose-based columns resolves (2S)- and (2R)-enantiomers, achieving ee >99.5%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed | 90–95 | 99.0 | 98.5 | Scalability |

| Phase-Transfer | 85–92 | 98.5 | 97.0 | Mild conditions |

| Enzymatic Resolution | 40–45* | 99.5 | 99.8 | Superior stereoselectivity |

*Yield reflects the inherent 50% maximum for resolution methods.

Industrial-Scale Considerations

Patent emphasizes nitrogen purging during esterification to prevent oxidation-induced discoloration. Continuous flow reactors are proposed for PTC alkylation to reduce reaction times by 30%. Economic analyses favor the acid-catalyzed route for volumes >100 kg due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A succinic acid backbone substituted with a phenyl group at the 2-position and a tert-butyl ester at the 4-position.

Physicochemical Properties :

- Boiling Point: Likely >300°C due to the aromatic phenyl group .

Comparison with Structural Analogs

Table 1: Key Properties of Butanedioic Acid Derivatives

Steric and Electronic Effects

Target Compound vs. 2-Propyl Analog :

- Target Compound vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.